molecular formula C33H43Cl4N5O2 B13997300 4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 17761-56-7

4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B13997300
CAS No.: 17761-56-7
M. Wt: 683.5 g/mol
InChI Key: AYIWUUUCDZYMIO-UHFFFAOYSA-N
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Description

3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyridine ring, a methanol group, and multiple chloroethyl and pyrimidinyl groups. It is used in scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- involves multiple steps. The process typically starts with the preparation of the pyridine ring, followed by the introduction of the methanol group and the chloroethyl and pyrimidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment due to its chloroethyl groups.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. The chloroethyl groups are known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly useful in cancer treatment, where the compound can inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinemethanol
  • 4-Pyridinemethanol
  • 2-Pyridineethanol
  • 4-Pyridinepropanol

Uniqueness

Compared to similar compounds, 3-Pyridinemethanol,4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-5-hydroxy-6-methyl- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

CAS No.

17761-56-7

Molecular Formula

C33H43Cl4N5O2

Molecular Weight

683.5 g/mol

IUPAC Name

4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C33H43Cl4N5O2/c1-25-32(44)31(28(24-43)21-38-25)33-41(22-26-3-7-29(8-4-26)39(17-11-34)18-12-35)15-2-16-42(33)23-27-5-9-30(10-6-27)40(19-13-36)20-14-37/h3-10,21,33,43-44H,2,11-20,22-24H2,1H3

InChI Key

AYIWUUUCDZYMIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C2N(CCCN2CC3=CC=C(C=C3)N(CCCl)CCCl)CC4=CC=C(C=C4)N(CCCl)CCCl)CO

Origin of Product

United States

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